molecular formula C7H9IO2 B8185394 rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B8185394
M. Wt: 252.05 g/mol
InChI Key: ALVFLEWPYOOJPZ-YSLANXFLSA-N
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Description

rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: is a bicyclic compound with a unique structure that includes an iodine atom and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry: In organic synthesis, rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing diverse chemical entities .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism by which rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Oxabicyclo[3.2.1]octan-7-one, 4-bromo-, (1R,4R,5R)-rel-
  • 6,8-Dioxabicyclo[3.2.1]octan-7-one

Comparison: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or oxygen-containing analogs. The iodine atom can participate in specific interactions that are not possible with other halogens or functional groups, making this compound particularly interesting for research and development .

Properties

IUPAC Name

(4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4?,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFLEWPYOOJPZ-YSLANXFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C[C@H]([C@@H]1I)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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